molecular formula C24H26FN5OS B3014372 2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1116037-07-0

2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3014372
CAS RN: 1116037-07-0
M. Wt: 451.56
InChI Key: JHEBNQAVRUOGJT-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H26FN5OS and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound has been utilized in the development of selective ligands for the translocator protein (18 kDa), which is important in positron emission tomography (PET) imaging. For example, Dollé et al. (2008) synthesized DPA-714, a compound with a fluorine atom in its structure, allowing for fluorine-18 labeling and in vivo PET imaging. This highlights its utility in developing radioligands for medical imaging applications (Dollé et al., 2008).

Antimicrobial Activity

Several derivatives of this compound have shown significant antimicrobial activity. For instance, Sunder and Maleraju (2013) reported the synthesis of derivatives with notable anti-inflammatory activities (Sunder & Maleraju, 2013). Additionally, Bondock et al. (2008) synthesized compounds derived from this class that were evaluated as antimicrobial agents, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Bondock et al., 2008).

Anticancer Activity

Compounds related to this chemical structure have also been explored for their potential anticancer activities. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring of a similar compound, finding one derivative showing appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Neuroinflammation Imaging

Another significant application is in neuroinflammation imaging. Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the compound's relevance in developing tools for neuroinflammation PET imaging (Damont et al., 2015).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives of this compound, exploring their chemical properties and potential applications. For example, research by Mary et al. (2020) provided insights into the molecular structure, drug likeness, and molecular docking of a novel anti COVID-19 molecule closely related to this compound, demonstrating its potential in drug discovery (Mary et al., 2020).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-2-18-5-3-4-6-21(18)27-23(31)17-32-24-26-12-11-22(28-24)30-15-13-29(14-16-30)20-9-7-19(25)8-10-20/h3-12H,2,13-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBNQAVRUOGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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